molecular formula C12H19N3O3S B13868240 3-Amino-4-(oxan-4-ylmethylamino)benzenesulfonamide

3-Amino-4-(oxan-4-ylmethylamino)benzenesulfonamide

Cat. No.: B13868240
M. Wt: 285.36 g/mol
InChI Key: RWHPWIXCRCZVCH-UHFFFAOYSA-N
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Description

3-Amino-4-(oxan-4-ylmethylamino)benzenesulfonamide is a chemical compound with the molecular formula C12H19N3O3S. It is a derivative of benzenesulfonamide, which is known for its various applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(oxan-4-ylmethylamino)benzenesulfonamide typically involves the reaction of 4-Aminomethyltetrahydropyran with 4-Fluoro-3-nitrobenzenesulfonamide. The reaction is carried out in the presence of triethylamine in a tetrahydrofuran solution. After stirring at room temperature for several hours, the solvent is removed, and the product is isolated by recrystallization from methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(oxan-4-ylmethylamino)benzenesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-(oxan-4-ylmethylamino)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme involved in regulating pH in cells. By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to cell death. The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(oxan-4-ylmethylamino)benzenesulfonamide is unique due to its specific structure, which allows it to selectively inhibit carbonic anhydrase IX. This selectivity makes it a promising candidate for targeted cancer therapy, distinguishing it from other benzenesulfonamide derivatives that may not have the same level of specificity .

Properties

Molecular Formula

C12H19N3O3S

Molecular Weight

285.36 g/mol

IUPAC Name

3-amino-4-(oxan-4-ylmethylamino)benzenesulfonamide

InChI

InChI=1S/C12H19N3O3S/c13-11-7-10(19(14,16)17)1-2-12(11)15-8-9-3-5-18-6-4-9/h1-2,7,9,15H,3-6,8,13H2,(H2,14,16,17)

InChI Key

RWHPWIXCRCZVCH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC2=C(C=C(C=C2)S(=O)(=O)N)N

Origin of Product

United States

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